3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a piperidin-1-ylmethyl group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(piperidin-1-yl)aniline
- 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine
Uniqueness
3-Methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-9(13-11-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSJRLWEHPRMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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